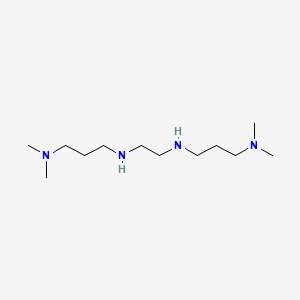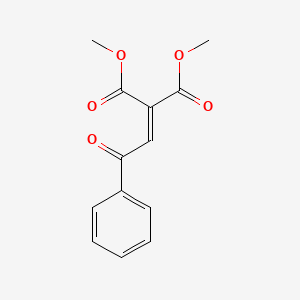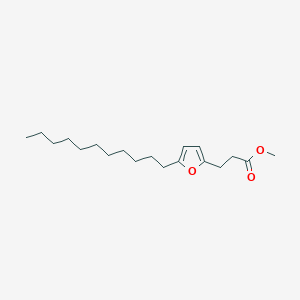
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is a chemical compound known for its unique structure and properties It is a bis-amine compound, meaning it contains two amine groups connected by an ethane-1,2-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) typically involves the reaction of ethylenediamine with 2-butyloxirane in ethanol. The reaction is carried out at room temperature with continuous stirring for about 15 minutes . Another method involves the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene, followed by heating the mixture to 110°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) has several scientific research applications:
Wirkmechanismus
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) exerts its effects involves its interaction with specific molecular targets. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . In biological systems, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A high-affinity copper chelator with similar inhibitory effects on mitochondrial cytochrome c oxidase.
1,2-Ethanediamine, N,N’-dimethyl-: Another bis-amine compound with similar structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is unique due to its specific ethane-1,2-diyl bridge and the presence of dimethyl groups on the amine functionalities. This structural uniqueness contributes to its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
65675-36-7 |
|---|---|
Molekularformel |
C12H30N4 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
N-[2-[3-(dimethylamino)propylamino]ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-15(2)11-5-7-13-9-10-14-8-6-12-16(3)4/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
IJLKSDGNPGVQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNCCNCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)


